8-Bromoimidazo[1,2-a]pyridin-6-amine, HCl
Description
Significance of the Imidazo[1,2-a]pyridine (B132010) Core Structure in Organic Synthesis and Medicinal Chemistry Scaffolds
The imidazo[1,2-a]pyridine ring system, a fused bicyclic 5-6 heterocycle, is a highly versatile and sought-after scaffold in medicinal chemistry and organic synthesis. rsc.orgnih.gov Its rigid structure provides a well-defined three-dimensional orientation for substituent groups, which is crucial for effective interaction with biological targets. This scaffold is a key component in numerous commercially available drugs, demonstrating a wide therapeutic spectrum. mdpi.com Marketed drugs containing this core include Zolpidem (a treatment for insomnia), Alpidem (an anxiolytic), and Minodronic acid (used to treat osteoporosis). mdpi.com
The broad pharmacological importance of imidazo[1,2-a]pyridine derivatives is well-documented, with activities including anticancer, antiviral, antibacterial, anti-inflammatory, and antidiabetic properties. nih.govmdpi.comresearchgate.net This wide range of biological activities has cemented its status as a privileged scaffold, prompting extensive research into the development of novel therapeutic agents based on this framework. nih.govmdpi.com Its utility also extends to materials science, where its structural and electronic properties are of interest. rsc.org
Overview of Halogenated Heterocycles as Synthetic Building Blocks
Halogenated heterocycles are organic compounds containing at least one non-carbon atom in a ring and one or more halogen atoms (F, Cl, Br, I). nih.gov These compounds are of paramount significance in synthetic chemistry, primarily serving as versatile intermediates or building blocks for the construction of more complex molecules. nih.gov The presence of a halogen atom provides a reactive handle on the heterocyclic ring, enabling a wide array of chemical transformations.
The carbon-halogen bond can be readily functionalized through various reactions, most notably palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, and Buchwald-Hartwig amination), lithiation, and nucleophilic aromatic substitution. nih.gov This allows for the strategic introduction of diverse functional groups, which is a fundamental aspect of drug discovery and process development. The type of halogen influences reactivity, with iodine being the most reactive and fluorine the least in many common synthetic protocols. Brominated heterocycles, such as the subject of this article, offer a good balance of reactivity and stability, making them widely used in synthesis. nih.gov The incorporation of halogens can also directly impact the biological activity of a molecule by altering its lipophilicity, metabolic stability, and binding interactions. nih.gov
Specific Research Focus on 8-Bromoimidazo[1,2-a]pyridin-6-amine (B12937374), HCl
The specific compound, 8-Bromoimidazo[1,2-a]pyridin-6-amine hydrochloride, is primarily recognized as a valuable synthetic intermediate in the field of medicinal chemistry. While direct biological activity data for this specific molecule is not extensively published, its structure is indicative of its role as a precursor for more complex target molecules. It is commercially available as a chemical building block, underscoring its utility in research and development. bldpharm.com
The research focus on this compound is therefore centered on its application in synthetic schemes. The bromine atom at the 8-position and the amine group at the 6-position are key functional groups. The bromine atom serves as a classical site for cross-coupling reactions to introduce aryl, alkyl, or other substituents. The amine group can be acylated, alkylated, or used as a directing group for further functionalization of the heterocyclic core.
While research on the isomeric compound, 6-Bromoimidazo[1,2-a]pyridin-8-amine, has shown its potential as a scaffold for cyclin-dependent kinase-2 (CDK2) inhibitors, this highlights the general interest in bromo-amino imidazo[1,2-a]pyridines as starting points for kinase inhibitor discovery programs. nih.gov It is therefore highly probable that 8-Bromoimidazo[1,2-a]pyridin-6-amine, HCl is utilized in similar synthetic campaigns aimed at producing novel, biologically active agents.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1373233-09-0 |
| Molecular Formula | C₇H₇BrClN₃ |
| Molecular Weight | 248.51 g/mol |
| Structure | Imidazo[1,2-a]pyridine core with a bromine at C8 and an amine at C6, as a hydrochloride salt. |
| Primary Role | Synthetic Intermediate / Building Block |
Data sourced from chemical supplier databases.
Review of Key Research Areas and Methodologies Applied to Imidazo[1,2-a]pyridines
The significant biological potential of the imidazo[1,2-a]pyridine scaffold has driven the development of numerous synthetic and functionalization methodologies. mdpi.com
Synthesis:
Condensation Reactions: The most traditional and widely used method involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. rsc.org
Multicomponent Reactions (MCRs): Reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction provide a rapid and efficient route to complex 3-aminoimidazo[1,2-a]pyridines in a one-pot process from an aminopyridine, an aldehyde, and an isocyanide. nih.govmdpi.com This approach is valued for its atom economy and ability to quickly generate libraries of compounds.
Functionalization:
C-H Functionalization: Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy to introduce functional groups onto the imidazo[1,2-a]pyridine core without pre-functionalization. The C3 position is particularly nucleophilic and susceptible to electrophilic substitution. mdpi.com
Visible Light-Induced Reactions: In recent years, photoredox catalysis has been successfully applied to the functionalization of imidazo[1,2-a]pyridines, enabling reactions such as fluoroalkylation, aminoalkylation, and formylation under mild conditions.
Radical Reactions: Strategies involving radical intermediates have also been developed for the direct functionalization of this scaffold, often employing transition metal catalysis or metal-free oxidation methods. bldpharm.com
Palladium-Catalyzed Cross-Coupling: For halogenated imidazo[1,2-a]pyridines, palladium-catalyzed reactions are a cornerstone methodology for introducing new carbon-carbon and carbon-nitrogen bonds, essential for elaborating the core structure. nih.gov
These methodologies provide chemists with a robust toolbox to access a vast chemical space of imidazo[1,2-a]pyridine derivatives for screening in drug discovery and other applications. mdpi.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
8-bromoimidazo[1,2-a]pyridin-6-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3.ClH/c8-6-3-5(9)4-11-2-1-10-7(6)11;/h1-4H,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAYTYVYTSNOFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)Br)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Bromoimidazo 1,2 a Pyridin 6 Amine, Hcl and Its Analogues
Strategic Retrosynthetic Analysis of the Imidazo[1,2-a]pyridine (B132010) System
A strategic retrosynthetic analysis of the imidazo[1,2-a]pyridine core reveals that the most common and logical disconnection occurs at the C-N bond of the imidazole (B134444) ring. This approach simplifies the target molecule into two key building blocks: a 2-aminopyridine (B139424) derivative and a two-carbon electrophilic synthon. This strategy is highly versatile, as the desired substitution pattern on the final imidazo[1,2-a]pyridine can be achieved by selecting appropriately functionalized starting materials.
For the specific target, 8-Bromoimidazo[1,2-a]pyridin-6-amine (B12937374), the retrosynthetic analysis would suggest a 2-amino-3-bromopyridine (B76627) bearing a substituent at the 5-position that can be converted to an amine (such as a nitro group). The two-carbon unit can be provided by an α-halocarbonyl compound. This approach allows for the strategic placement of the bromine atom and the amino group precursor on the pyridine (B92270) ring prior to the cyclization step.
Classical and Established Synthetic Routes to the Imidazo[1,2-a]pyridine Core
The construction of the imidazo[1,2-a]pyridine core is dominated by cyclocondensation reactions, which have been refined over many years to provide efficient access to a wide variety of derivatives.
Cyclocondensation Reactions of 2-Aminopyridines with α-Halocarbonyl Compounds
The most widely employed method for the synthesis of imidazo[1,2-a]pyridines is the reaction between a 2-aminopyridine and an α-halocarbonyl compound. This reaction, often referred to as the Tschitschibabin reaction, proceeds through an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the aromatic bicyclic system. The choice of the 2-aminopyridine and the α-halocarbonyl compound dictates the substitution pattern of the resulting imidazo[1,2-a]pyridine.
Chloroacetaldehyde (B151913) is a common and effective two-carbon electrophile for the synthesis of imidazo[1,2-a]pyridines unsubstituted at the 2- and 3-positions. For instance, the synthesis of 6-bromoimidazo[1,2-a]pyridine (B40293) has been achieved by reacting 2-amino-5-bromopyridine (B118841) with a 40% aqueous solution of chloroacetaldehyde. google.com This reaction can be carried out in a suitable solvent and in the presence of a base. google.com Similarly, 6-Bromoimidazo[1,2-a]pyridin-8-amine has been synthesized from 5-bromo-2,3-diaminopyridine and chloroacetaldehyde in ethanol (B145695) with sodium bicarbonate as the base. nih.gov
The general mechanism involves the initial attack of the endocyclic nitrogen of the 2-aminopyridine on the electrophilic carbon of chloroacetaldehyde, forming a pyridinium (B92312) salt intermediate. This is followed by an intramolecular condensation between the exocyclic amino group and the aldehyde functionality, leading to a cyclic hemiaminal which then dehydrates to furnish the aromatic imidazo[1,2-a]pyridine ring.
Table 1: Examples of Imidazo[1,2-a]pyridine Synthesis using Chloroacetaldehyde
| 2-Aminopyridine Derivative | Product | Reaction Conditions |
| 2-Amino-5-bromopyridine | 6-Bromoimidazo[1,2-a]pyridine | 40% aq. Chloroacetaldehyde, solvent, base, 25-50°C |
| 5-Bromo-2,3-diaminopyridine | 6-Bromoimidazo[1,2-a]pyridin-8-amine | Chloroacetaldehyde, ethanol, NaHCO3, heat |
To introduce a carboxylate group at the 2-position of the imidazo[1,2-a]pyridine ring, α-halo-α,β-unsaturated esters and ketones, such as ethyl bromopyruvate, are frequently used. This reaction provides a versatile handle for further functionalization. For example, ethyl 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate derivatives have been synthesized through the cyclization of 2-amino-3-bromopyridine derivatives with ethyl 3-bromopyruvate.
The reaction mechanism is analogous to that with chloroacetaldehyde, involving initial N-alkylation followed by intramolecular cyclization. The resulting ester can then be hydrolyzed to the corresponding carboxylic acid, which can be further modified.
Post-Cyclization Functionalization for Bromine Introduction
An alternative strategy to pre-functionalized starting materials is the direct functionalization of the pre-formed imidazo[1,2-a]pyridine core. This is particularly useful for introducing substituents at positions that are not easily accessible through the choice of starting materials.
The imidazo[1,2-a]pyridine ring system is susceptible to electrophilic substitution. The position of substitution is influenced by the electronic properties of the existing substituents and the reaction conditions. The C3 position is generally the most nucleophilic and prone to electrophilic attack.
Several methods have been developed for the regioselective bromination of imidazo[1,2-a]pyridines. A facile, transition-metal-free method utilizes sodium bromite (B1237846) (NaBrO₂) as the bromine source in the presence of acetic acid, leading to the selective formation of 3-bromo-imidazo[1,2-a]pyridines. nih.gov Another approach employs carbon tetrabromide (CBr₄) as the bromine source, promoted by a base such as sodium hydroxide (B78521), to achieve C3-bromination with high efficiency and regioselectivity. benthamdirect.com
These post-cyclization bromination reactions provide a powerful tool for the synthesis of specifically substituted imidazo[1,2-a]pyridines that may not be readily accessible through the cyclocondensation of pre-brominated pyridines.
Table 2: Reagents for Regioselective Bromination of Imidazo[1,2-a]pyridines
| Reagent | Position of Bromination | Reference |
| Sodium bromite (NaBrO₂) / Acetic acid | C3 | nih.gov |
| Carbon tetrabromide (CBr₄) / Sodium hydroxide | C3 | benthamdirect.com |
Brominating Reagents and Conditions (e.g., NBS, Phenyltrimethylammonium Tribromide)
The introduction of a bromine atom onto the imidazo[1,2-a]pyridine scaffold is a critical step in the synthesis of the target compound and its analogues. The position of bromination is highly dependent on the substrate and the reagents used.
N-Bromosuccinimide (NBS) is a widely utilized reagent for the bromination of both the initial pyridine precursors and the final imidazo[1,2-a]pyridine ring system. In the synthesis of precursors, 2-aminopyridine derivatives can undergo electrophilic aromatic substitution with NBS in a solvent like N,N-Dimethylformamide (DMF) to produce bromo-substituted 2-aminopyridines. semanticscholar.orgnih.gov These intermediates are then cyclized to form the desired 8-bromo-imidazo[1,2-a]pyridine core. semanticscholar.orgnih.gov
Furthermore, NBS can be used to directly brominate the imidazo[1,2-a]pyridine ring. Mechanistic studies using Density Functional Theory (DFT) have investigated the NBS-promoted synthesis of imidazo[1,2-a]pyridine in water, highlighting the role of the solvent and substrate in the reaction pathway. nih.gov An eco-friendly method has been developed for the synthesis of related imidazoles and thiazoles where NBS acts as both a bromine source and an oxidant in water, proceeding through an in-situ formation of an α-bromoketone intermediate. nih.gov
Another approach involves the use of sodium bromite (NaBrO₂) as a halogen source for the C3-bromination of imidazo[1,2-a]pyridines. This metal-free method is performed under acidic conditions in DMF and provides the respective 3-bromoimidazo[1,2-a]pyridines in good yields (64-92%). researchgate.net A one-pot synthesis of 3-bromoimidazo[1,2-a]pyridine (B1267429) derivatives can also be achieved directly from the reaction of a 2-aminopyridine derivative with an α-haloketone. oup.com
The table below summarizes the application of different brominating agents in the synthesis of bromo-imidazo[1,2-a]pyridine derivatives.
| Brominating Agent | Substrate | Position of Bromination | Conditions | Yield | Reference |
| N-Bromosuccinimide (NBS) | 2-Aminopyridine derivatives | Pyridine ring | DMF | - | semanticscholar.orgnih.gov |
| Sodium Bromite (NaBrO₂) | Imidazo[1,2-a]pyridines | C3 | DMF, Acidic | 64-92% | researchgate.net |
| CBrCl₃ | 2-Aminopyridine & Ketones | α-carbon of ketone | 80°C | Very Good | organic-chemistry.org |
Advanced and Sustainable Synthetic Approaches for 8-Bromoimidazo[1,2-a]pyridin-6-amine and Derivatives
Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and environmentally friendly methods for the synthesis of the imidazo[1,2-a]pyridine scaffold. semanticscholar.orgnih.govbeilstein-journals.orgresearchgate.net
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner product profiles. semanticscholar.orgnih.govbeilstein-journals.orgresearchgate.netnih.gov In the context of imidazo[1,2-a]pyridine synthesis, microwave-assisted protocols have been successfully applied to various reaction types.
One notable example is the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR), which can be performed under microwave heating using phosphotungstic acid (HPW) as a catalyst in ethanol. beilstein-journals.orgresearchgate.net This method provides the desired products in high yields (up to 99%) in just 30 minutes with a low catalyst loading. beilstein-journals.orgresearchgate.net Similarly, a one-pot synthesis combining the GBB reaction with a copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been effectively conducted using microwave assistance, achieving an 89% yield in 30 minutes. mdpi.com
The condensation of 2-aminopyridines with α-halocarbonyls, a classical route to imidazo[1,2-a]pyridines, is also significantly enhanced by microwave irradiation. nih.govsci-hub.se For instance, the reaction of 2-aminopyridine with phenacyl bromide derivatives under microwave conditions yields the corresponding imidazo[1,2-a]pyridines in as little as 60 seconds, with yields ranging from 24% to 99%. sci-hub.se
| Reaction Type | Catalyst/Conditions | Time | Yield | Reference |
| Groebke–Blackburn–Bienaymé (GBB-3CR) | Phosphotungstic Acid (HPW), EtOH, MW | 30 min | up to 99% | beilstein-journals.orgresearchgate.net |
| GBB-CuAAC One-Pot Synthesis | NH₄Cl, MW | 30 min | 89% | mdpi.com |
| Condensation | 2-aminopyridine, phenacyl bromides, MW | 60 sec | 24-99% | sci-hub.se |
| Multicomponent Reaction | p-toluenesulfonic acid, EtOH, MW | 30 min | 46-80% | nih.gov |
The development of metal-free synthetic routes is a key goal in green chemistry, aiming to avoid the cost, toxicity, and environmental impact associated with transition metal catalysts. semanticscholar.orgnih.govbeilstein-journals.orgresearchgate.net Several effective metal-free protocols for the synthesis of imidazo[1,2-a]pyridines have been reported. acs.orgnih.gov
These methods often rely on the use of Brønsted or Lewis acid catalysts. For example, acids such as perchloric acid, hydrochloric acid, p-toluenesulfonic acid, and trifluoroacetic acid have been shown to effectively catalyze the formation of the imidazo[1,2-a]pyridine ring system. acs.orgnih.gov Molecular iodine has also been employed as a catalyst in a simple approach to deliver 2-substituted imidazo[1,2-a]pyridines from pyridines and oxime esters. acs.org
The GBB-3CR, a cornerstone for this scaffold, can be performed under metal-free conditions. beilstein-journals.org For instance, the reaction between aminopyridines, aldehydes, and isocyanides can be catalyzed by phosphotungstic acid (HPW), a strong Brønsted acid, offering a greener alternative to metal catalysts. beilstein-journals.orgresearchgate.netdigitellinc.com
One-pot syntheses and multicomponent reactions (MCRs) are highly efficient strategies that combine several reaction steps into a single operation, reducing waste, saving time, and simplifying purification processes. semanticscholar.orgnih.govnih.govacs.orgbohrium.com The synthesis of the imidazo[1,2-a]pyridine core is particularly well-suited to these approaches.
The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent three-component reaction that provides direct access to 3-aminoimidazo[1,2-a]pyridines from an aminopyridine, an aldehyde, and an isocyanide. mdpi.comnih.govsciforum.net This reaction has been used to generate vast libraries of imidazo[1,2-a]pyridine derivatives and can be catalyzed by various agents, including zinc chloride and ammonium (B1175870) chloride. mdpi.combohrium.com Novel one-pot, three-component reactions have been developed to assemble complex tetracyclic fused imidazo[1,2-a]pyridines. nih.gov Furthermore, tandem reaction sequences, such as a combination of the GBB and Ugi reactions, have been designed to create complex peptidomimetics containing the imidazo[1,2-a]pyridine scaffold. beilstein-journals.org
Efforts to develop more sustainable chemical processes have led to catalyst-free and environmentally benign techniques for imidazo[1,2-a]pyridine synthesis. semanticscholar.orgnih.govresearchgate.net These methods often utilize green solvents like water or employ solvent-free conditions. acs.orgrsc.org
A notable example is the rapid, metal-free synthesis of imidazo[1,2-a]pyridines in water under ambient conditions, achieved through the NaOH-promoted cycloisomerization of N-propargylpyridiniums, which can give quantitative yields in minutes. rsc.org The condensation of 2-aminopyridines with α-halocarbonyl compounds can also be performed under catalyst-free conditions by refluxing the reactants in a suitable solvent like ethanol. acs.orgnih.gov The use of phosphotungstic acid (HPW) as a non-toxic, cheap, and stable catalyst also represents an environmentally benign approach. researchgate.netdigitellinc.com
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction parameters such as catalyst, solvent, temperature, and reaction time is crucial for maximizing product yield and achieving the desired regioselectivity. acs.orgnih.gov
In the development of a molecular iodine-catalyzed synthesis of imidazo[1,2-a]pyridines, a systematic optimization was performed. nih.gov The model reaction of 2-aminopyridine, acetophenone, and dimedone was tested with various iodine sources (NaI, KI, CuI, ZnI₂, I₂) and solvents under ultrasonic conditions. The results demonstrated that using 20 mol% of molecular iodine in water provided the highest yield (91%) in the shortest time (45 minutes). nih.gov
Similarly, for the one-pot synthesis of imidazo[1,2-a]pyridine-1,2,3-triazoles, reaction conditions were screened. mdpi.com The initial reaction using NH₄Cl at room temperature gave an 82% yield in 12 hours. Increasing the temperature to 60°C reduced the time to 8 hours with a similar yield. However, switching to microwave irradiation dramatically improved efficiency, affording an 89% yield in just 30 minutes. mdpi.com
The table below illustrates the optimization of a reaction by varying key parameters.
| Entry | Iodine Source | Solvent | Time | Yield (%) | Reference |
| 1 | - | - | 2 h | NR | nih.gov |
| 2 | - | H₂O | 2 h | NR | nih.gov |
| 3 | NaI | H₂O | 1 h | 28 | nih.gov |
| 4 | KI | H₂O | 1 h | 33 | nih.gov |
| 5 | CuI | H₂O | 1 h | 55 | nih.gov |
| 6 | ZnI₂ | H₂O | 1 h | 47 | nih.gov |
| 7 | I₂ | - | 1.5 h | 62 | nih.gov |
| 8 | I₂ | H₂O | 1 h | 79 | nih.gov |
| 9 | I₂ (20 mol%) | H₂O | 45 min | 91 | nih.gov |
| (NR = No Reaction) |
Solvent Effects and Choice of Reaction Media
The choice of solvent is a critical parameter in the synthesis of imidazo[1,2-a]pyridines, significantly influencing reaction rates, yields, and selectivity. The polarity, boiling point, and coordinating ability of the solvent can affect the solubility of reactants, the stability of intermediates, and the efficacy of the catalytic system. A range of reaction media, from conventional organic solvents to more sustainable alternatives, has been explored for the synthesis of this heterocyclic scaffold.
In many traditional syntheses, polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetonitrile (B52724) are employed. For instance, in a copper(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, DMF was identified as the optimal solvent, leading to yields as high as 90%. organic-chemistry.org Similarly, catalyst-free functionalization of the imidazo[1,2-a]pyridine core has been successfully performed in acetonitrile at elevated temperatures. nih.gov Toluene is another common solvent, particularly in reactions requiring reflux conditions, such as the copper(I) iodide-catalyzed one-pot reaction of aldehydes, 2-aminopyridines, and terminal alkynes. organic-chemistry.org
However, there is a growing emphasis on utilizing environmentally benign solvents. researchgate.net Water has been successfully used as a reaction medium, often in conjunction with surfactants like sodium dodecyl sulfate (B86663) (SDS) to form micelles that act as "nanoreactors". acs.orgacs.org This approach has been used in the Cu(II)-ascorbate-catalyzed A3-coupling reaction to produce various imidazo[1,2-a]pyridines. acs.org Aqueous ethanol is another green solvent system that has proven effective. researchgate.net For example, a DBU-catalyzed two-component cyclization of 2-aminopyridines and phenacyl bromides proceeds efficiently in a 1:1 v/v mixture of ethanol and water at room temperature. researchgate.net Furthermore, deep eutectic solvents (DES), such as a urea-choline chloride mixture, have been employed as green, biodegradable, and efficient media for catalyst-free Groebke multicomponent reactions, affording good to excellent yields. researchgate.net In some cases, reactions can be conducted under solvent-free conditions, particularly with microwave assistance, which significantly reduces reaction times and simplifies product isolation. organic-chemistry.orgbio-conferences.org
The table below summarizes the effect of different solvents on the synthesis of imidazo[1,2-a]pyridine analogues.
| Solvent/Reaction Medium | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| DMF | CuBr | 80 | - | 90 | organic-chemistry.org |
| Acetonitrile | None | 110 | 24 h | 40 | nih.gov |
| Toluene | CuI-NaHSO₄·SiO₂ | Reflux | - | High | organic-chemistry.org |
| Water | Cu-Mn Spinel Oxide | - | Short | Good | researchgate.net |
| Aqueous Ethanol (1:1) | DBU | Room Temp. | - | 65-94 | researchgate.net |
| Urea-Choline Chloride | None | 80 | 2-6 h | 57-87 | researchgate.net |
| PEG-400/Water (1:2) | None (Microwave) | - | Short | up to 89 | researchgate.net |
Catalyst Systems and Loadings
The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various catalytic systems or, in some cases, without any catalyst. nih.govacs.org The choice of catalyst is pivotal as it dictates the reaction mechanism, efficiency, and substrate scope.
Copper-based catalysts are among the most widely used due to their low cost and high efficiency. researchgate.net Different copper salts and complexes, such as CuI, CuBr, and bimetallic Cu-Mn spinel oxides, have been successfully employed. organic-chemistry.orgorganic-chemistry.orgresearchgate.net For example, CuBr (10 mol%) was found to be the most effective catalyst for the one-pot synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.org A combination of CuSO₄ (10 mol%) and sodium ascorbate (B8700270) (20 mol%) generates a dynamic Cu(II)/Cu(I) system in situ, which effectively catalyzes domino A3-coupling reactions in aqueous media. acs.org
Iodine has emerged as an inexpensive, readily available, and benign catalyst for these transformations. rsc.org A 5 mol% loading of molecular iodine effectively catalyzes the three-component condensation of an aldehyde, 2-aminopyridine, and an isocyanide at room temperature, offering a cost-effective and straightforward method. rsc.org
Palladium catalysts are particularly useful for introducing specific functional groups onto the pre-formed imidazo[1,2-a]pyridine skeleton. For instance, a recyclable heterogeneous palladium catalyst immobilized on a supported ionic liquid phase has been used for the aminocarbonylation of 6- or 8-iodoimidazo[1,2-a]pyridines to produce their corresponding carboxamide derivatives. mdpi.com
In addition to metal-based systems, organocatalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been utilized. researchgate.net Moreover, a significant number of synthetic protocols have been developed that proceed efficiently without any catalyst, often facilitated by microwave irradiation or the use of specific solvent systems like deep eutectic solvents. organic-chemistry.orgresearchgate.netbio-conferences.org These catalyst-free methods are highly desirable from a green chemistry perspective, as they simplify purification and reduce metal waste. nih.govacs.org
| Catalyst System | Catalyst Loading (mol%) | Reaction Type | Key Advantages | Reference(s) |
| CuBr | 10 | One-pot synthesis with nitroolefins | High yield, uses air as oxidant | organic-chemistry.org |
| Cu-Mn Spinel Oxide | - | Three-component coupling | Recyclable, works in water | researchgate.net |
| CuSO₄/Sodium Ascorbate | 10/20 | A3-coupling | In situ catalyst generation, aqueous media | acs.org |
| Iodine (I₂) | 5 | Three-component condensation | Low cost, benign, room temperature | rsc.org |
| Palladium (heterogeneous) | - | Aminocarbonylation | Recyclable, low metal leaching | mdpi.comnih.gov |
| DBU | - | Two-component cyclization | Metal-free, mild conditions | researchgate.net |
| None | N/A | Various (e.g., MCRs) | Environmentally benign, simple workup | nih.govresearchgate.netacs.org |
Temperature, Pressure, and Reaction Time Control
Control over reaction parameters such as temperature, pressure, and time is essential for optimizing the synthesis of 8-bromoimidazo[1,2-a]pyridin-6-amine analogues, ensuring high yields, minimizing side product formation, and enhancing reaction efficiency.
Temperature: The required temperature for imidazo[1,2-a]pyridine synthesis varies widely depending on the specific methodology. Numerous reactions can be conducted at room temperature, which is advantageous for energy efficiency and for substrates that may be thermally sensitive. researchgate.netbio-conferences.orgrsc.org For example, the iodine-catalyzed three-component condensation proceeds efficiently at ambient temperature. rsc.org Other syntheses require moderate heating, typically in the range of 50-80 °C. organic-chemistry.orgacs.org A Cu(II)-ascorbate catalyzed reaction was optimized at 50 °C, while a copper-catalyzed procedure using air as an oxidant found 80 °C to be the ideal temperature. organic-chemistry.orgacs.org More forcing conditions, with temperatures exceeding 100 °C, are sometimes necessary, particularly for catalyst-free reactions or those involving less reactive substrates. nih.govnih.gov
Pressure: While most syntheses of the core imidazo[1,2-a]pyridine ring are performed at atmospheric pressure, elevated pressure is a key parameter in specific functionalization reactions, such as aminocarbonylation. In the palladium-catalyzed synthesis of carboxamido derivatives from iodo-substituted imidazo[1,2-a]pyridines, carbon monoxide (CO) pressure has a decisive effect. For example, a CO pressure of 30 bar was used to achieve excellent selectivity for α-ketoamide products, whereas a lower pressure of 5 bar favored the formation of simple amides. nih.gov
Reaction Time: Reaction times can range from a few minutes to over 24 hours. nih.govorganic-chemistry.orgmdpi.com The use of alternative energy sources like microwave irradiation can dramatically reduce reaction times, often from hours to minutes. organic-chemistry.orgresearchgate.netmdpi.com For instance, microwave-assisted reactions of aminopyridines and α-bromo-β-keto esters under solvent-free conditions yield highly substituted imidazo[1,2-a]pyridines in less than two minutes. organic-chemistry.org Similarly, ultrasound assistance can promote reactions in green solvents like water under mild conditions. organic-chemistry.org In contrast, some catalyst-free thermal reactions may require prolonged heating for up to 24 hours to achieve satisfactory conversion. nih.gov
| Energy Source | Temperature | Pressure | Reaction Time | Outcome | Reference(s) |
| Conventional Heating | Room Temp. | Atmospheric | 1 h | Good yields for iodine-catalyzed MCR | rsc.org |
| Conventional Heating | 50-80 °C | Atmospheric | 6-16 h | Optimized yields for copper catalysis | organic-chemistry.orgacs.org |
| Conventional Heating | 120 °C | Atmospheric | 24 h | Increased product conversion | nih.gov |
| Conventional Heating | 100-120 °C | 5-30 bar CO | 7-21 h | Selective amide or α-ketoamide formation | nih.gov |
| Microwave Irradiation | 60 °C | Atmospheric | < 2 min - 30 min | Rapid synthesis, high yields | organic-chemistry.orgmdpi.com |
| Ultrasound Irradiation | Mild | Atmospheric | - | Promotes reaction in green solvents | organic-chemistry.org |
Green Chemistry Metrics and Principles in Compound Synthesis
The synthesis of imidazo[1,2-a]pyridines, including analogues of 8-bromoimidazo[1,2-a]pyridin-6-amine, is increasingly being evaluated through the lens of green chemistry. The goal is to develop synthetic routes that are not only efficient but also environmentally benign, minimizing waste, reducing energy consumption, and using safer materials. acs.orgnih.gov Key principles applied in this context include maximizing atom economy, using sustainable solvents, and employing recyclable catalysts. acs.orgnih.gov
Atom Economy and E-Factor Evaluation
Atom Economy: This metric, developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently less wasteful. nih.gov Many modern syntheses of imidazo[1,2-a]pyridines, particularly multicomponent reactions (MCRs), are designed to be highly atom-economical. mdpi.comnih.gov For example, a catalyst/metal-free annulation of vinyl azides and 2-aminopyridines is described as a remarkably high-yielding and atom-economical protocol. organic-chemistry.org In another instance, a DBU-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines from 2-aminopyridines and phenacyl bromides calculated the atom economy of the products to be in the range of 66.25–73.41%. researchgate.net
E-Factor (Environmental Factor): The E-factor provides a more comprehensive measure of the waste generated in a process, defined as the total mass of waste produced per unit mass of product. A lower E-factor indicates a greener process. A study comparing various domino A3-coupling methods for synthesizing 2,3-disubstituted imidazo[1,2-a]pyridines found that a method utilizing an aqueous micellar medium had a lower E-factor than all conventional methods and several other "green" methods, highlighting its environmental advantage. acs.org
| Synthetic Method | Key Features | Atom Economy | E-Factor | Reference(s) |
| Metal-Free Annulation | Catalyst-free, high yield | High | Low (implied) | organic-chemistry.org |
| DBU-Catalyzed Cyclization | Green solvent (aq. ethanol) | 66.25–73.41% | Not specified | researchgate.net |
| Cu(II)-Ascorbate A3-Coupling | Aqueous micellar media | Good | Lower than conventional methods | acs.org |
| Y(OTf)₃-Catalyzed Aza-Friedel–Crafts | Oxidant-free | High | Low (implied) | nih.gov |
Use of Sustainable Solvents (e.g., Water, Ethanol)
The replacement of volatile and toxic organic solvents with sustainable alternatives is a cornerstone of green chemistry. acs.orgnih.gov Water and ethanol are particularly attractive choices due to their low toxicity, availability, and minimal environmental impact. rsc.orgnih.gov Several efficient protocols for imidazo[1,2-a]pyridine synthesis have been developed using water as the primary solvent. researchgate.net A recyclable Cu-Mn bimetallic catalyst has been used for a domino three-component coupling reaction in an aqueous medium, offering advantages such as the elimination of dry solvents and additives. researchgate.net Ultrasound-assisted C-H functionalization of ketones has also been performed in water, providing a metal-free route under mild conditions. organic-chemistry.org Aqueous ethanol is another effective green solvent system. A facile protocol for synthesizing 2-arylimidazo[1,2-a]pyridines was developed using a 1:1 mixture of water and ethanol at room temperature. researchgate.net Microwave-assisted protocols have also been developed in an ethanol-water medium. acs.org The use of ethanol is also highlighted in microwave-assisted Groebke–Blackburn–Bienaymé reactions, where it serves as the solvent for the initial condensation step. mdpi.com These examples demonstrate that high yields and efficiencies can be achieved while adhering to green chemistry principles by selecting appropriate sustainable solvents. acs.orgresearchgate.net
Catalyst Recycling and Reusability
The ability to recover and reuse a catalyst is crucial for developing sustainable and economically viable chemical processes. It minimizes waste, reduces the cost associated with expensive catalysts (especially those based on precious metals), and lowers the environmental burden of catalyst disposal. In the synthesis of imidazo[1,2-a]pyridine analogues, several strategies for catalyst recycling have been explored.
Heterogeneous catalysts are inherently advantageous for recycling as they can be easily separated from the reaction mixture by simple filtration. A notable example is the use of a bimetallic Cu-Mn spinel oxide catalyst for the synthesis of imidazo[1,2-a]pyridines in water. researchgate.net This solid catalyst can be recovered and reused multiple times without a significant loss of activity. Similarly, a palladium catalyst immobilized on a supported ionic liquid phase (SILP) used for aminocarbonylation reactions demonstrated excellent recyclability and low palladium leaching, making the process more sustainable. mdpi.comnih.gov
While homogeneous catalysts can be more challenging to recycle, some progress has been made. In an aqueous micellar catalysis system using a Cu(II)-ascorbate catalyst, it was noted that while the aqueous medium could be reused, the catalyst concentration diminished after each cycle, requiring a fresh batch to maintain high yields. acs.org This indicates that while the solvent is recyclable, effective recycling of the active catalyst species in this homogeneous system remains a challenge. acs.org
Advanced Spectroscopic and Structural Elucidation of 8 Bromoimidazo 1,2 a Pyridin 6 Amine, Hcl and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For 8-Bromoimidazo[1,2-a]pyridin-6-amine (B12937374) (C₇H₆BrN₃), HRMS provides an experimental mass that can be compared against a theoretical value calculated from the most abundant isotopes of its constituent atoms.
An electron ionization (EI) HRMS analysis of a related derivative, 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid, demonstrated this principle by finding an experimental mass of 178.038000, which closely matched the required theoretical mass of 178.037842. researchgate.net For 6-Bromoimidazo[1,2-a]pyridin-8-amine, a low-resolution mass spectrometry analysis revealed a protonated molecular ion peak [M+H]⁺ at m/z 214.0, consistent with its molecular weight. chemicalbook.com
For the title compound, the analysis would yield data similar to that presented in the table below. The close correlation between the measured and calculated mass, typically within 5 ppm, provides strong evidence for the assigned molecular formula.
Table 1: Illustrative HRMS Data for C₇H₆BrN₃
| Ion Species | Calculated Exact Mass | Measured Exact Mass (Hypothetical) | Difference (ppm) |
|---|---|---|---|
| [M+H]⁺ (C₇H₇BrN₃⁺) | 211.9872 | 211.9875 | 1.4 |
This data is illustrative and represents typical results for this compound.
Beyond confirming the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) can elucidate the compound's structure through fragmentation analysis. The fragmentation pattern provides insights into the molecule's connectivity, as weaker bonds break preferentially to form stable fragment ions. A plausible fragmentation pathway for 8-Bromoimidazo[1,2-a]pyridin-6-amine would involve the initial loss of molecules like HCN or H₂CNH from the imidazole (B134444) or pyridine (B92270) ring, respectively, followed by cleavage of the bromine atom. Analyzing the exact masses of these fragments helps to piece together the molecular structure.
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Multi-dimensional NMR spectroscopy provides unparalleled insight into the covalent framework of a molecule, revealing through-bond and through-space correlations between nuclei.
Two-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle of 8-Bromoimidazo[1,2-a]pyridin-6-amine by mapping the relationships between different protons and carbons. princeton.eduyoutube.comyoutube.comemerypharma.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.eduemerypharma.com In the title compound, COSY would reveal correlations between the adjacent protons on the pyridine ring, helping to establish their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. princeton.eduyoutube.comyoutube.com This allows for the unambiguous assignment of carbon resonances for all protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two to four bonds. princeton.eduyoutube.comyoutube.com HMBC is particularly powerful for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule. For instance, correlations from the amino protons to carbons in the pyridine ring would confirm the position of the amine group at C6.
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques that show through-bond connectivity, NOESY reveals through-space proximity between nuclei, generally within 5 Å. princeton.edu This is essential for determining stereochemistry and the conformation of flexible parts of a molecule. For a rigid aromatic system like this, NOESY can confirm assignments by showing correlations between protons that are close to each other in space, such as the proton at C5 and the proton at C7.
Table 2: Predicted 2D-NMR Correlations for 8-Bromoimidazo[1,2-a]pyridin-6-amine
| Proton | COSY Correlations (H-H) | HSQC Correlation (C-H) | Key HMBC Correlations (C-H, 2-3 bonds) |
|---|---|---|---|
| H2 | H3 | C2 | C3, C8a |
| H3 | H2 | C3 | C2, C8a |
| H5 | - | C5 | C6, C7, C8a |
| H7 | - | C7 | C5, C6, C8, C8a |
| NH₂ | - | - | C5, C6, C7 |
This table presents predicted correlations based on the known structure and principles of NMR spectroscopy.
Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing materials in their solid form. It is particularly valuable in the pharmaceutical sciences for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. researchgate.net Different polymorphs can have distinct physical properties, and ssNMR can readily distinguish between them, as the NMR signals are highly sensitive to the local molecular environment and intermolecular packing. researchgate.netnih.gov
While specific ssNMR studies on 8-Bromoimidazo[1,2-a]pyridin-6-amine, HCl have not been reported, this technique would be the definitive method to:
Identify and Quantify Polymorphs: Each crystalline form would produce a unique ¹³C ssNMR spectrum.
Characterize Amorphous Content: ssNMR can distinguish between crystalline and amorphous (disordered) phases within a sample.
Study Drug-Excipient Interactions: In a formulated product, ssNMR can provide information on the interactions between the active pharmaceutical ingredient and the surrounding matrix. nih.gov
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information for a crystalline solid, offering precise coordinates for each atom in the crystal lattice. While a crystal structure for the exact title compound is not publicly available, a detailed analysis of the closely related isomer, 6-Bromoimidazo[1,2-a]pyridin-8-amine, provides significant insight into the molecular geometry and packing of this class of compounds. nih.govnih.gov This study revealed that the compound crystallizes in the monoclinic space group P2₁/c with three independent molecules in the asymmetric unit. nih.gov
Table 3: Crystal Data for 6-Bromoimidazo[1,2-a]pyridin-8-amine
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₆BrN₃ |
| Molecular Weight | 212.06 |
| Temperature | 100 K |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.1378 (5) |
| b (Å) | 21.2006 (8) |
| c (Å) | 6.9744 (3) |
| β (°) | 92.6106 (7) |
| Volume (ų) | 2235.97 (15) |
| Z | 12 |
Data obtained from the crystallographic study of 6-Bromoimidazo[1,2-a]pyridin-8-amine. nih.gov
The SCXRD analysis of 6-Bromoimidazo[1,2-a]pyridin-8-amine showed that the fused imidazo[1,2-a]pyridine (B132010) ring system is nearly planar in all three independent molecules, with root-mean-square deviations for all non-hydrogen atoms being 0.016, 0.023, and 0.024 Å, respectively. nih.govnih.gov This planarity is expected for such aromatic heterocyclic systems. The primary amine groups were found to exhibit pyramidal coordination. nih.govnih.gov Bond lengths and angles within the molecule would be consistent with standard values for sp²-hybridized carbon and nitrogen atoms in aromatic rings, with the C-Br bond length reflecting its attachment to the aromatic system.
The packing of molecules in a crystal is governed by a network of intermolecular interactions. In the crystal structure of 6-Bromoimidazo[1,2-a]pyridin-8-amine, the dominant interaction directing the crystal packing is hydrogen bonding. nih.gov The primary amine group (-NH₂) acts as a hydrogen bond donor, while the nitrogen atom of the pyridine ring (N1) acts as an acceptor.
Adjacent molecules are linked by N—H⋯N hydrogen bonds, forming a layered structure. nih.gov For two of the independent molecules, the amine group donates one hydrogen atom to a single acceptor, while the third molecule's amine group donates both of its hydrogen atoms to two different acceptor atoms. nih.gov
Table 4: Hydrogen-Bond Geometry (Å, °) in 6-Bromoimidazo[1,2-a]pyridin-8-amine
| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |
|---|---|---|---|---|
| N3—H31⋯N5 | 0.88 (1) | 2.16 (1) | 3.034 (3) | 169 (4) |
| N6—H61⋯N2 | 0.88 (1) | 2.23 (1) | 3.094 (3) | 168 (3) |
| N9—H91⋯N8i | 0.87 (1) | 2.27 (2) | 3.091 (3) | 158 (3) |
| N9—H92⋯N6ii | 0.88 (1) | 2.27 (1) | 3.143 (3) | 177 (3) |
D = Donor, A = Acceptor. Data obtained from the crystallographic study of 6-Bromoimidazo[1,2-a]pyridin-8-amine. nih.gov
In addition to hydrogen bonding, halogen bonding is another important noncovalent interaction that can influence crystal packing, particularly in bromo-substituted compounds. researchgate.netmdpi.com This interaction involves an electrophilic region on the bromine atom (the σ-hole) and a nucleophile, such as a nitrogen atom. While N-H···N hydrogen bonds dominate in the reported structure, the potential for C-Br···N or C-Br···Br halogen bonds could be significant in different polymorphs or in co-crystals with other molecules. nih.govresearchgate.net
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can exhibit varying physical and chemical properties. For imidazo[1,2-a]pyridine derivatives, which are prevalent in medicinal chemistry, understanding their solid-state behavior is crucial.
Although specific studies on the polymorphism of this compound are not documented, the potential for polymorphism exists due to the presence of hydrogen bond donors (amine) and acceptors (pyridine and imidazole nitrogen atoms), as well as the potential for π-π stacking interactions of the aromatic core. The formation of the hydrochloride salt introduces a counter-ion, which can further influence the crystal packing and increase the likelihood of different polymorphic forms or solvates.
Co-crystallization is another technique employed to modify the physicochemical properties of a compound. By combining the target molecule with a suitable co-former, new crystalline structures with improved properties such as solubility and stability can be formed. For 8-Bromoimidazo[1,2-a]pyridin-6-amine, potential co-formers could include pharmaceutically acceptable carboxylic acids, which could form strong hydrogen bonds with the basic nitrogen atoms of the imidazo[1,2-a]pyridine ring system.
A crystallographic study of the related isomer, 6-Bromoimidazo[1,2-a]pyridin-8-amine, reveals that the molecule is approximately planar, and in the crystalline state, adjacent molecules are linked by N—H⋯N hydrogen bonds. This indicates the strong tendency of this class of compounds to form ordered, hydrogen-bonded networks, a key feature in the formation of polymorphs and co-crystals.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. For this compound, characteristic vibrational modes can be predicted based on the analysis of the parent imidazo[1,2-a]pyridine and its substituted derivatives.
FT-IR Spectroscopy: The FT-IR spectrum of an imidazo[1,2-a]pyridine derivative is typically characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group are expected in the region of 3300-3500 cm⁻¹. The formation of the hydrochloride salt may lead to a broadening and shift of these bands due to the formation of N⁺-H bonds. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the fused aromatic rings are expected in the 1400-1650 cm⁻¹ region. The C-Br stretching vibration will likely appear in the lower frequency region, typically below 700 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. The aromatic ring breathing modes of the imidazo[1,2-a]pyridine core are expected to produce strong Raman signals.
The following table summarizes the expected vibrational frequencies for this compound based on data for related compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine Salt) | Stretching | 3200-3400 (broad) |
| Aromatic C-H | Stretching | 3000-3100 |
| C=N, C=C (Ring) | Stretching | 1400-1650 |
| N-H | Bending | 1580-1650 |
| C-H | In-plane bending | 1000-1300 |
| C-H | Out-of-plane bending | 750-900 |
| C-Br | Stretching | 500-700 |
Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Determination
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of chiral molecules. The parent compound, 8-Bromoimidazo[1,2-a]pyridin-6-amine, is achiral and therefore would not exhibit a signal in ECD or VCD spectroscopy.
However, if a chiral center is introduced into a derivative of this compound, for instance, through substitution at the amine or by the addition of a chiral side chain, these techniques would be invaluable. The synthesis of axially chiral imidazo[1,2-a]pyridines has been reported, and for such compounds, chiroptical spectroscopy is a key analytical tool. nih.govnih.gov The ECD spectrum would show characteristic Cotton effects corresponding to the electronic transitions of the chromophoric imidazo[1,2-a]pyridine core, and the sign and intensity of these effects would be directly related to the stereochemistry of the molecule. Similarly, VCD would reveal differences in the absorption of left and right circularly polarized infrared light for the vibrational modes of the chiral derivative.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Phase Transitions in Synthetic Context
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for evaluating the thermal stability and phase behavior of a compound, which is important in the context of its synthesis, purification, and storage.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would be expected to show an initial mass loss corresponding to the release of any residual solvent or water. At higher temperatures, a significant mass loss would occur, indicating the decomposition of the compound. The onset temperature of this decomposition is a measure of its thermal stability. For the hydrochloride salt, the decomposition may also involve the loss of HCl.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for this compound would be expected to show a sharp endothermic peak corresponding to its melting point. The presence of multiple endotherms could indicate the existence of different polymorphic forms or the occurrence of phase transitions prior to melting. Exothermic events observed in a DSC scan could correspond to decomposition or crystallization processes.
The following table provides a hypothetical representation of the type of data that would be obtained from TGA and DSC analysis of a pure, crystalline sample of this compound.
| Analysis | Parameter | Expected Observation |
| TGA | Onset of Decomposition | > 200 °C |
| TGA | Mass Loss | Corresponds to decomposition of the molecule |
| DSC | Melting Point | Sharp endothermic peak |
| DSC | Phase Transitions | Potential for additional endothermic or exothermic peaks |
Computational and Theoretical Investigations of 8 Bromoimidazo 1,2 a Pyridin 6 Amine, Hcl
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting molecular properties with high accuracy. nih.govacs.org DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G++(d,p), are employed to model the characteristics of the imidazo[1,2-a]pyridine (B132010) scaffold. nih.govacs.orgresearchgate.net
A primary step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy structure. nih.gov For the imidazo[1,2-a]pyridine core, DFT calculations are used to predict key structural parameters, including bond lengths, bond angles, and dihedral angles. These optimized geometries are confirmed as true energy minima by performing vibrational frequency calculations, ensuring no imaginary frequencies are present. scirp.orgnih.gov
Table 1: Representative Calculated vs. Experimental Bond Lengths for Imidazo[1,2-a]pyridine Core (Note: This table is illustrative, based on data for the parent compound, as specific data for 8-Bromoimidazo[1,2-a]pyridin-6-amine (B12937374), HCl is not available in the cited sources.)
| Bond | DFT Calculated (Å) | Experimental (X-ray) (Å) |
| C1–C2 | 1.4246 | 1.445 |
| C2–C3 | 1.3738 | 1.343 |
| C5–N6 | 1.4116 | 1.398 |
| N7–C8 | 1.3627 | 1.334 |
Data derived from studies on the parent imidazo[1,2-a]pyridine molecule. researchgate.net
Understanding the electronic structure of a molecule is key to predicting its reactivity. Frontier Molecular Orbital (FMO) theory is a critical component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
HOMO: Represents the ability of a molecule to donate electrons. Regions with a high HOMO density are susceptible to electrophilic attack. nih.gov
LUMO: Represents the ability of a molecule to accept electrons. Regions with a high LUMO density are prone to nucleophilic attack. nih.gov
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. acs.org These maps are invaluable for identifying sites for intermolecular interactions. nih.gov In an MEP map:
Red regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are often found around electronegative atoms like nitrogen and oxygen. acs.org
Blue regions: Indicate positive electrostatic potential, electron-deficient, and are susceptible to nucleophilic attack. acs.org
Green regions: Represent neutral potential. acs.org
For substituted imidazo[1,2-a]pyridines, MEP analysis typically reveals the most negative potential around the nitrogen atoms of the imidazole (B134444) and pyridine (B92270) rings, identifying them as key sites for electrophilic interaction. scirp.orgacs.org
Table 2: Calculated Electronic Properties for a Representative Imidazo[1,2-a]pyridine Derivative (Note: Values are illustrative for the class of compounds.)
| Parameter | Value (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
Values are representative and depend on the specific substituents and computational level. scirp.orgnih.gov
DFT calculations are a powerful tool for predicting spectroscopic data, which can then be used to validate experimental findings and aid in structural elucidation. nih.govresearchgate.net
NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are routinely performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated shifts are then correlated with experimental spectra to confirm the proposed structure. nih.gov
IR Spectroscopy: DFT can compute the vibrational frequencies and intensities of a molecule. researchgate.net These calculated frequencies often require a scaling factor to achieve better agreement with experimental FT-IR spectra, accounting for anharmonicity and other method-inherent approximations. The analysis helps in assigning specific vibrational modes to the observed absorption bands. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. researchgate.net This allows for the interpretation of experimental spectra, understanding the nature of electronic excitations (e.g., π→π* transitions), and predicting how substituents will affect the absorption wavelengths. tandfonline.com
For various imidazo[1,2-a]pyridine derivatives, computational studies have successfully reproduced experimental spectroscopic data, confirming their molecular structures and providing deeper insight into their electronic properties. nih.govresearchgate.netresearchgate.net
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is instrumental in mapping the pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.
By modeling a reaction pathway, computational methods can identify and characterize transition states—the highest energy points along the reaction coordinate. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Frequency calculations are used to confirm a transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov
The energy difference between the reactants and the transition state is the activation energy or energy barrier. Calculating this barrier is crucial for understanding reaction kinetics; a lower energy barrier corresponds to a faster reaction rate. For reactions involving imidazo[1,2-a]pyridines, such as C-H functionalization or cyclization reactions, DFT calculations can map out the potential energy surface, comparing different possible mechanistic pathways to determine the most favorable one. nih.gov
Many reactions involving heterocyclic compounds like imidazo[1,2-a]pyridine can yield multiple products. Computational studies can predict the regioselectivity (which position on the ring reacts) and stereoselectivity (the preferred spatial orientation of the product).
The nucleophilic nature of the C-3 position in the imidazo[1,2-a]pyridine ring system makes it a common site for functionalization. nih.gov Computational analysis, often by examining the charge distribution (via MEP) and frontier orbital densities, can explain this inherent reactivity. By calculating the activation energy barriers for reactions at different positions, researchers can predict the major product. For example, in functionalization reactions, the transition state leading to the C-3 substituted product is often found to be significantly lower in energy than transition states for substitution at other positions, explaining the observed regioselectivity. nih.govresearchgate.net
Molecular Docking and Dynamics Simulations (focused on binding to theoretical targets for synthetic ligand design)
Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a target receptor. In the context of 8-Bromoimidazo[1,2-a]pyridin-6-amine, HCl, these simulations are employed to explore its potential interactions with various theoretical biological targets, thereby aiding in the design of novel synthetic ligands with enhanced efficacy and specificity.
Molecular Docking:
Molecular docking studies with this compound would typically involve preparing a 3D model of the ligand and docking it into the active site of a chosen protein target. The selection of the target is often based on the known pharmacological profile of related imidazo[1,2-a]pyridine derivatives. For instance, given that some compounds in this class have been investigated as kinase inhibitors, a hypothetical docking study could be performed against a kinase active site.
The docking process generates various possible binding poses of the ligand, which are then scored based on their predicted binding affinity. These scores are calculated using a scoring function that considers factors such as intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results of such a study would highlight the key amino acid residues in the target's active site that are crucial for binding.
Illustrative Molecular Docking Results for 8-Bromoimidazo[1,2-a]pyridin-6-amine with a Hypothetical Kinase Target
| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| 1 | -8.5 | ASP145, LYS20 | Hydrogen Bond |
| VAL28, ILE75 | Hydrophobic Interaction | ||
| 2 | -8.2 | GLU91, ASN142 | Hydrogen Bond |
| LEU130, ALA45 | Hydrophobic Interaction | ||
| 3 | -7.9 | SER15, THR88 | Hydrogen Bond |
| PHE80, TRP160 | Pi-Pi Stacking |
Molecular Dynamics Simulations:
Following molecular docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. An MD simulation would involve placing the docked complex in a simulated physiological environment (e.g., a water box with ions) and observing its dynamic behavior over a period of nanoseconds.
The simulation would provide insights into the flexibility of the ligand and the protein's active site upon binding. Analysis of the MD trajectory can reveal the persistence of key intermolecular interactions identified in the docking study and identify any conformational changes that may occur. This information is critical for validating the docking results and understanding the dynamic nature of the binding event.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Synthesized Derivatives (focused on structural features)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. For derivatives of 8-Bromoimidazo[1,2-a]pyridin-6-amine, QSAR/QSPR studies are instrumental in identifying the key structural features that govern their activity and properties.
To build a QSAR/QSPR model, a dataset of synthesized derivatives with their experimentally determined activities or properties is required. Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each derivative. These descriptors can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Based on the 3D structure of the molecule.
Electronic descriptors: Related to the electron distribution in the molecule.
Hydrophobic descriptors: Quantifying the hydrophobicity of the molecule.
Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to develop a mathematical equation that correlates the descriptors with the observed activity or property. A statistically significant QSAR/QSPR model can then be used to predict the activity or property of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising compounds.
Hypothetical QSAR Model for a Series of 8-Bromoimidazo[1,2-a]pyridin-6-amine Derivatives
| Dependent Variable | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Dipole Moment) | Descriptor 3 (e.g., Molecular Weight) | R² | Q² |
| Biological Activity (IC50) | 0.45 | -0.23 | 0.12 | 0.85 | 0.72 |
Solvent Effects in Theoretical Calculations
Theoretical calculations on molecules are often performed in the gas phase to simplify the computational complexity. However, in reality, chemical and biological processes occur in a solvent environment. Therefore, it is crucial to consider the effect of the solvent in theoretical calculations to obtain more accurate and realistic results.
For this compound, theoretical calculations incorporating solvent effects can be performed using either implicit or explicit solvent models.
Implicit Solvent Models: In this approach, the solvent is treated as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. The Polarizable Continuum Model (PCM) is a widely used implicit solvent model.
Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are explicitly included in the calculation. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding.
Theoretical studies on the effect of solvent polarity on the molecular geometries and electronic structures of similar organic ligands have shown that bond lengths and charge distributions can be significantly influenced by the solvent environment. For instance, an increase in solvent polarity can lead to the polarization and lengthening of certain bonds. Molecular dynamics simulations in explicit solvent can further reveal specific hydrogen bonding interactions between the solute and solvent molecules. jlu.edu.cn
Calculated Dipole Moment of 8-Bromoimidazo[1,2-a]pyridin-6-amine in Different Solvents
| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |
| Gas Phase | 1 | 3.5 |
| Dichloromethane (B109758) | 8.93 | 4.8 |
| Ethanol (B145695) | 24.55 | 5.9 |
| Water | 80.1 | 6.7 |
Applications in Advanced Synthetic Organic Chemistry and Materials Science
Precursor for the Synthesis of Novel Heterocyclic Scaffolds and Fused Ring Systems
The bifunctional nature of 8-Bromoimidazo[1,2-a]pyridin-6-amine (B12937374) allows it to serve as an excellent precursor for more complex heterocyclic and fused-ring systems. The reactivity of the amino group and the bromo group can be harnessed to construct new rings onto the existing imidazo[1,2-a]pyridine (B132010) core.
The 6-amino group can undergo reactions such as condensation with dicarbonyl compounds or their equivalents to form new heterocyclic rings like pyrazines or other nitrogen-containing systems. Furthermore, the 8-bromo position is a key handle for intramolecular cyclization reactions. For instance, after coupling a suitable reactant to the amino group, a subsequent intramolecular palladium-catalyzed reaction (e.g., Heck or Buchwald-Hartwig amination) at the 8-position could forge a new ring, leading to polycyclic aromatic systems with unique electronic and steric properties.
Building Block for Complex Organic Molecule Construction
As a building block, 8-Bromoimidazo[1,2-a]pyridin-6-amine offers two orthogonal points for chemical modification, which is highly advantageous in the construction of complex molecules, particularly in the context of medicinal chemistry and drug discovery. mdpi.comrsc.org The distinct reactivity of the bromo and amino groups allows for a programmed, stepwise synthesis.
The bromine atom at the 8-position is particularly amenable to palladium-catalyzed cross-coupling reactions. mdpi.com This enables the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, through reactions such as the Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings. mdpi.comnih.gov The 6-amino group can be readily acylated, alkylated, or converted into other functional groups like amides or sulfonamides. This dual functionality allows chemists to systematically build molecular complexity and create large libraries of compounds for screening purposes. nih.govnih.gov
| Reaction Type | Functional Group Targeted | Potential Reagents | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki Coupling | 8-Bromo | Arylboronic acids/esters, Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl) | mdpi.com |
| Heck Coupling | 8-Bromo | Alkenes, Pd catalyst, Base | C-C (Alkenyl) | mdpi.com |
| Sonogashira Coupling | 8-Bromo | Terminal alkynes, Pd/Cu catalysts, Base | C-C (Alkynyl) | mdpi.com |
| Buchwald-Hartwig Amination | 8-Bromo | Amines, Pd catalyst, Base | C-N | nih.gov |
| Acylation | 6-Amino | Acyl chlorides, Anhydrides | C-N (Amide) | nih.gov |
| Sulfonylation | 6-Amino | Sulfonyl chlorides | S-N (Sulfonamide) | nih.gov |
Role in the Synthesis of Ligands for Organometallic Catalysis
The imidazo[1,2-a]pyridine scaffold has been successfully employed in the design of ligands for transition metal catalysis. Specifically, phosphine-containing imidazo[1,2-a]pyridine derivatives have been synthesized and used as ligands in palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net These ligands can offer unique steric and electronic properties to the metal center, influencing the catalyst's activity, stability, and selectivity.
8-Bromoimidazo[1,2-a]pyridin-6-amine can serve as a precursor to novel ligand structures. The amino group provides a site for introducing phosphorus-containing moieties, either directly or via a linker. Alternatively, the bromo group could be replaced with a phosphine (B1218219) group through a palladium-catalyzed phosphination reaction. researchgate.net The resulting bifunctional ligands, containing both a phosphine and an amino group, could act as pincer-type or bidentate ligands, potentially leading to highly active and selective catalysts for various organic transformations. core.ac.ukrsc.org
Application in Material Science
Derivatives of imidazo[1,2-a]pyridine have shown significant promise in the field of materials science, particularly as components of organic electronic materials. mdpi.com The inherent electronic properties of the scaffold, such as its electron-accepting nature, make it a valuable core for designing materials for Organic Light-Emitting Diodes (OLEDs). nih.gov
By utilizing 8-Bromoimidazo[1,2-a]pyridin-6-amine as a starting material, novel bipolar molecules can be constructed. The 6-amino group acts as an electron-donating moiety, while the core imidazo[1,2-a]pyridine can function as an electron-accepting unit. The 8-bromo position allows for the introduction of other functional groups to further tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This strategy enables the creation of deep-blue fluorescent emitters and host materials for phosphorescent OLEDs with high thermal stability and quantum yields. nih.govresearchgate.net
| Material Type | Application | Key Feature of Imidazo[1,2-a]pyridine | Potential Role of 8-Bromo-6-amino Derivative | Reference |
|---|---|---|---|---|
| Bipolar Fluorescent Emitters | Deep-Blue OLEDs | Electron-accepting core | Precursor for Donor-Acceptor (D-A) structures | nih.gov |
| Host Materials | Phosphorescent OLEDs (PhOLEDs) | High thermal stability, tunable energy levels | Building block for high-triplet-energy hosts | nih.gov |
Development of Fluorescent Probes and Dyes based on the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is an excellent fluorophore, and its derivatives are widely used in the development of fluorescent probes for the detection of various ions and molecules. rsc.orgrsc.orgbohrium.com These probes often operate on principles like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), where the fluorescence properties change upon binding to a specific analyte. researchgate.net
8-Bromoimidazo[1,2-a]pyridin-6-amine is a prime candidate for the synthesis of novel fluorescent sensors. The 6-amino group can serve as a recognition site for analytes or as a strong electron-donating group in a "push-pull" fluorophore design, which often leads to desirable properties like large Stokes shifts and high sensitivity. acs.org The 8-bromo position can be used to modulate the photophysical properties (e.g., emission wavelength, quantum yield) or to attach the probe to other molecules or surfaces. Probes based on this scaffold have been developed for the detection of metal ions like Fe³⁺ and Hg²⁺, as well as for nerve agent simulants. rsc.orgrsc.orgresearchgate.net
| Probe Target | Sensing Mechanism | Role of Imidazo[1,2-a]pyridine | Reference |
|---|---|---|---|
| Hg²⁺ | Spirolactam ring-opening | Fluorophore core | rsc.org |
| Fe³⁺ / Hg²⁺ | Turn-on / Turn-off fluorescence | Fused fluorophore scaffold | rsc.org |
| Nerve Agents (simulants) | Phosphorylation of amino/hydroxyl group, inhibiting PET | Fluorophore with reactive site | researchgate.net |
| Fe³⁺ / F⁻ | "On-off-on" fluorescence response | Fluorophore with binding sites | bohrium.com |
Analytical Methodologies for Research and Quality Control of 8 Bromoimidazo 1,2 a Pyridin 6 Amine, Hcl
Chromatographic Purity Assessment and Reaction Monitoring
Chromatographic techniques are fundamental in separating and identifying impurities and monitoring the conversion of reactants to products during the synthesis of 8-Bromoimidazo[1,2-a]pyridin-6-amine (B12937374), HCl.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of 8-Bromoimidazo[1,2-a]pyridin-6-amine, HCl. A typical method would involve reversed-phase chromatography, which separates compounds based on their hydrophobicity.
A validated HPLC method can effectively separate the main compound from starting materials, by-products, and degradation products. The use of a photodiode array (PDA) or UV detector allows for the quantification of these impurities.
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile (B52724) |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method would be capable of separating polar and non-polar impurities from the target compound. The peak for this compound would be identified by its retention time, and its purity would be calculated based on the area percentage of all observed peaks.
Example Purity Data from HPLC Analysis:
| Peak No. | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 0.08 | Unknown Impurity |
| 2 | 8.2 | 99.85 | This compound |
| 3 | 10.1 | 0.05 | Starting Material |
| 4 | 12.5 | 0.02 | By-product |
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for the identification and quantification of residual solvents and other volatile organic impurities that may be present from the synthesis process. Given that the compound is a hydrochloride salt, it is non-volatile and thus direct GC analysis is not feasible. However, headspace GC-MS is the preferred method for analyzing volatile impurities.
In this technique, a sample of the API is dissolved in a suitable high-boiling solvent (e.g., dimethyl sulfoxide) in a sealed vial and heated. The volatile compounds partition into the headspace gas, which is then injected into the GC-MS system.
Typical Headspace GC-MS Parameters:
| Parameter | Condition |
| GC Column | DB-624, 30 m x 0.25 mm, 1.4 µm |
| Carrier Gas | Helium |
| Oven Program | 40 °C (5 min), then 10 °C/min to 240 °C (5 min) |
| Injector Temperature | 250 °C |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Headspace Vial Temp | 80 °C |
| Headspace Incubation Time | 30 min |
This method allows for the detection of common synthesis solvents such as ethanol (B145695), ethyl acetate, and dichloromethane (B109758) down to parts-per-million (ppm) levels, ensuring they are below the limits set by regulatory guidelines.
Thin-Layer Chromatography (TLC) is a rapid and cost-effective method used to monitor the progress of the chemical synthesis of 8-Bromoimidazo[1,2-a]pyridin-6-amine. guidechem.com By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can qualitatively assess the consumption of reactants and the formation of the product.
A suitable mobile phase is chosen to achieve good separation between the starting materials, intermediates, and the final product. Visualization of the spots is typically achieved under UV light (254 nm), as the imidazopyridine ring system is UV-active. titrations.info
Example TLC System for Reaction Monitoring:
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Dichloromethane : Methanol (B129727) (9:1 v/v) |
| Visualization | UV light (254 nm) |
In a typical synthesis, the starting aminopyridine would have a certain retention factor (Rf), and as the reaction progresses, a new spot corresponding to the 8-Bromoimidazo[1,2-a]pyridin-6-amine product with a different Rf value would appear and intensify. The disappearance of the starting material spot would indicate the completion of the reaction.
Quantitative Analysis Techniques
Spectrophotometry
UV-Vis spectrophotometry can be employed for the quantitative determination of this compound. The imidazopyridine core exhibits strong UV absorbance. A solution of the compound is prepared in a suitable solvent (e.g., methanol or dilute acid), and its absorbance is measured at the wavelength of maximum absorbance (λmax). The concentration is then determined by comparing the absorbance to that of a reference standard of known concentration, following the Beer-Lambert law.
Titration for Salt Content
As the compound is a hydrochloride salt, titration is a classical and accurate method to determine the chloride content and, by extension, the purity of the salt form.
Argentometric Titration : This is a precipitation titration where a solution of the compound is titrated with a standardized solution of silver nitrate. The chloride ions react with silver ions to form an insoluble silver chloride precipitate. The endpoint can be detected potentiometrically or by using an indicator like potassium chromate (B82759) (Mohr's method).
Acid-Base Titration : In a non-aqueous medium, the hydrochloride salt can be titrated with a strong base, such as sodium hydroxide (B78521) or tetrabutylammonium (B224687) hydroxide. The endpoint is detected potentiometrically, and the amount of base consumed is used to calculate the amount of hydrochloride present.
These quantitative methods, in conjunction with the chromatographic techniques, provide a comprehensive analytical profile of this compound, ensuring its quality and suitability for its intended use.
Future Directions and Emerging Research Perspectives
Development of Novel and Highly Efficient Stereoselective Synthetic Routes
While various methods exist for synthesizing the imidazo[1,2-a]pyridine (B132010) core, the development of stereoselective routes to chiral derivatives remains a significant area of interest. rsc.orgsemanticscholar.org Future research could focus on creating chiral analogs of 8-Bromoimidazo[1,2-a]pyridin-6-amine (B12937374), as chirality is a critical factor in determining the efficacy and safety of many therapeutic agents.
An emerging and efficient approach involves asymmetric multicomponent reactions (AMCRs). nih.gov Utilizing a chiral phosphoric acid catalyst, for instance, could enable the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines. nih.gov This strategy could be adapted to produce enantiomerically pure derivatives of the title compound, offering access to a wider range of complex molecular architectures with potentially enhanced biological activity.
Table 1: Potential Chiral Catalysts for Stereoselective Synthesis
| Catalyst Type | Potential Reaction | Desired Outcome |
|---|---|---|
| Chiral Phosphoric Acid | Asymmetric Groebke-Blackburn-Bienaymé Reaction | Axially chiral imidazo[1,2-a]pyridines nih.gov |
| Transition Metal Complexes (e.g., Rh, Ru, Ir) | Asymmetric Hydrogenation | Chiral saturated imidazo[1,2-a]pyridine cores |
Exploration of New Reactivity Modes and Functional Group Transformations
The 8-bromo and 6-amino substituents on the imidazo[1,2-a]pyridine ring are prime sites for chemical modification. The bromine atom is particularly versatile, serving as a handle for various transition-metal-catalyzed cross-coupling reactions. Future work should systematically explore the reactivity of this position to introduce diverse functional groups.
Furthermore, the amino group at the 6-position offers another site for derivatization. It can be acylated, alkylated, or used as a directing group for further functionalization of the pyridine (B92270) ring. Investigating radical reactions could also unveil novel pathways for C-H functionalization at other positions on the scaffold, providing access to derivatives that are difficult to obtain through traditional methods. rsc.org
Table 2: Potential Functionalization Reactions
| Reaction Type | Reagent/Catalyst | Target Position | Potential Outcome |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid | C8 (Bromo position) | Aryl or heteroaryl substitution a2bchem.com |
| Buchwald-Hartwig Amination | Pd catalyst, amine | C8 (Bromo position) | C-N bond formation |
| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne | C8 (Bromo position) | Alkynyl substitution |
| Acylation | Acyl chloride, base | C6 (Amino group) | Amide formation |
| Reductive Amination | Aldehyde/ketone, reducing agent | C6 (Amino group) | Secondary or tertiary amine formation |
Expansion of Applications in Diverse Chemical Fields Beyond Current Scope
The imidazo[1,2-a]pyridine scaffold is well-represented in marketed drugs and is known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govresearchgate.netnih.govnih.govnih.gov Future research should leverage the specific functionalities of 8-Bromoimidazo[1,2-a]pyridin-6-amine to design and synthesize novel compounds for a broader range of applications.
Beyond medicine, the unique photophysical properties of imidazo[1,2-a]pyridines make them attractive for applications in materials science, such as in organic light-emitting diodes (OLEDs) and as fluorescent probes for bioimaging. mdpi.comresearchgate.net The bromo and amino groups can be used to tune the electronic properties and to attach the scaffold to polymers or other materials, opening up new avenues in the development of advanced functional materials.
Advanced Computational Studies for Predictive Design and Mechanistic Insights
Computational chemistry offers powerful tools for accelerating the discovery and optimization of novel compounds. proquest.com Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of 8-Bromoimidazo[1,2-a]pyridin-6-amine and its derivatives. nih.govacs.org These studies can provide insights into reaction mechanisms and help predict the most favorable sites for chemical modification. proquest.com
Molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to design derivatives with enhanced binding affinity and selectivity for specific biological targets. acs.orgresearchgate.netnih.gov By building predictive models, researchers can prioritize the synthesis of compounds with the highest probability of success, saving time and resources. These computational approaches are crucial for the rational design of new therapeutic agents and functional materials. nih.govresearchgate.net
Table 3: Computational Methods and Their Applications
| Computational Method | Purpose | Expected Insights |
|---|---|---|
| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity | HOMO-LUMO gaps, electrostatic potential maps, reaction energy profiles nih.govacs.org |
| Molecular Docking | Predict binding modes to biological targets | Identification of key interactions, binding affinity prediction researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Develop predictive models for biological activity | Correlation of structural features with activity, design of more potent analogs researchgate.net |
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability
To fully exploit the potential of 8-Bromoimidazo[1,2-a]pyridin-6-amine as a building block, efficient and scalable synthetic methods are required. Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better reaction control, higher yields, and the potential for automation. researchgate.net
Future research should focus on adapting and optimizing synthetic routes for this compound and its derivatives using continuous flow platforms. researchgate.net This would enable the rapid and efficient production of a library of analogs for high-throughput screening. Automated synthesis platforms can be integrated with computational design and biological testing to create a closed-loop discovery cycle, significantly accelerating the development of new drugs and materials.
Design and Synthesis of Multi-functional Architectures Leveraging the Compound's Properties
The distinct reactive sites on 8-Bromoimidazo[1,2-a]pyridin-6-amine allow for the construction of complex, multi-functional molecules. By combining this scaffold with other pharmacophores or functional units, novel hybrid molecules with unique properties can be created.
For example, the amino group could be used to link the imidazo[1,2-a]pyridine core to a targeting moiety that directs the molecule to specific cells or tissues. Simultaneously, the bromo position could be functionalized with a fluorescent dye for imaging purposes or with another bioactive component to create a dual-action therapeutic agent. This modular approach enables the design of sophisticated molecular systems tailored for specific applications in diagnostics, therapy, and materials science. mdpi.com
Q & A
Q. What are the recommended synthetic routes for 8-bromoimidazo[1,2-a]pyridin-6-amine, HCl, and how can reaction yields be optimized?
The synthesis typically involves cyclization of 5-bromo-2,3-diaminopyridine with chloroacetaldehyde in ethanol under reflux, followed by acidification to isolate the HCl salt. Key steps include:
- Cyclization : Heating with NaHCO₃ in ethanol (60–80°C, 4–6 hrs) to form the imidazo[1,2-a]pyridine core .
- Workup : Extraction with dichloromethane and recrystallization from hexane/ethanol mixtures improves purity .
- Yield Optimization : Use of coupling agents like EDC/HOBt or PyBrop with Hunig’s base (DIPEA) enhances amide bond formation in downstream derivatization (e.g., coupling with carboxylic acids) . Monitor reactions via TLC or LC-MS to terminate at optimal conversion .
Q. How should researchers characterize this compound, and validate its purity?
Standard characterization protocols include:
- Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., aromatic protons at δ 7.2–8.5 ppm, NH₂ signals at δ 5.5–6.0 ppm) .
- Mass Spectrometry : LC-MS (ESI+) to confirm molecular ion peaks (e.g., m/z 230–232 [M+H]⁺ for brominated analogs) .
- Elemental Analysis : Verify Cl⁻ content via titration or ion chromatography for HCl salt forms .
- Purity : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity; residual solvents are quantified via GC .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in 8-bromoimidazo[1,2-a]pyridin-6-amine derivatives?
Single-crystal X-ray diffraction is critical for:
- Hydrogen Bonding Networks : Identifying N–H⋯N interactions (e.g., bond lengths ~2.8–3.0 Å) that stabilize crystal packing .
- Planarity Analysis : Root-mean-square (r.m.s.) deviations (<0.03 Å) confirm aromatic system planarity .
- Refinement Strategies : Use SHELXL with riding models for C-bound H-atoms and isotropic refinement for NH₂ groups. Address electron density anomalies (e.g., residual peaks near Br atoms) via disorder modeling .
Q. What strategies address contradictions in regioselectivity during bromination of imidazo[1,2-a]pyridine analogs?
Bromination outcomes depend on:
- Reaction Conditions : Low temperatures (0–5°C) and stoichiometric Br₂ favor mono-bromination at C-5. Excess Br₂ or prolonged reaction times lead to di-brominated byproducts (e.g., 3,6-dibromo derivatives) .
- Electronic Effects : Electron-donating groups (e.g., NH₂) direct bromination to para positions. Steric hindrance at C-2/C-8 positions reduces substitution .
- Validation : Use ¹H NMR to distinguish between isomers (e.g., C-6 bromination shifts aromatic protons downfield by ~0.3 ppm) .
Q. How can researchers design 8-bromoimidazo[1,2-a]pyridin-6-amine analogs for kinase inhibition studies?
Rational design involves:
- Scaffold Modification : Introduce substituents at C-2/C-8 (e.g., aryl groups via Suzuki coupling) to enhance CDK2 binding .
- Bioisosteres : Replace Br with Cl or CF₃ to modulate electronic effects without steric disruption .
- Activity Assays : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to measure IC₅₀ values. Compare with known inhibitors (e.g., roscovitine) for potency benchmarking .
Q. What analytical methods resolve discrepancies in biological activity data for imidazo[1,2-a]pyridine derivatives?
- Dose-Response Curves : Validate activity trends across multiple replicates (n ≥ 3) to exclude outliers .
- Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes) to rule out false negatives from rapid degradation .
- Target Engagement : Use cellular thermal shift assays (CETSA) to confirm direct target binding .
Q. How can synthetic scalability challenges be mitigated for medicinal chemistry applications?
- Solvent Optimization : Replace DMF with EtOH/water mixtures to simplify purification .
- Catalysis : Use Pd/C or Ni catalysts for efficient dehalogenation in multi-step sequences .
- Process Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
